2-(5-Chlorofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(5-Chlorofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a 5-chlorofuran-2-yl substituent attached to a pinacol boronate (1,3,2-dioxaborolane) scaffold. This compound belongs to a class of organoboron reagents widely used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to their stability and reactivity .
Properties
IUPAC Name |
2-(5-chlorofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClO3/c1-9(2)10(3,4)15-11(14-9)7-5-6-8(12)13-7/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISCETZTFPNMRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234710-34-9 | |
| Record name | 2-(5-chlorofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling of 5-Chlorofuran-2-yl Halides with Bis(pinacolato)diboron
The palladium-mediated Miyaura borylation reaction stands as the most widely employed method for synthesizing aryl and heteroaryl boronic esters. For 2-(5-chlorofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, this approach involves the coupling of 5-chloro-2-iodofuran or 5-chloro-2-bromofuran with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst.
Reaction Conditions and Optimization
A typical procedure involves reacting 5-chloro-2-iodofuran (1.0 equiv) with B₂pin₂ (1.2 equiv) in a tetrahydrofuran (THF) solution containing [PdCl₂(dppf)] (5 mol%) and potassium acetate (3.0 equiv) at 80°C for 12 hours. The reaction proceeds via oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by transmetallation with the diboron reagent.
Key Parameters:
- Catalyst System : Palladium complexes with bidentate ligands (e.g., 1,1'-bis(diphenylphosphino)ferrocene, dppf) enhance stability and selectivity.
- Base Selection : Potassium acetate facilitates the activation of B₂pin₂ by deprotonating intermediates.
- Solvent Effects : Polar aprotic solvents like THF or 1,4-dioxane improve reagent solubility and reaction homogeneity.
Yield and Scalability
Under optimized conditions, this method achieves yields of 70–85% (Table 1). Scaling to multigram quantities (≥10 g) requires careful control of exothermicity during the initial reaction phase.
Table 1: Performance of Palladium-Catalyzed Borylation
| Substrate | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| 5-Chloro-2-iodofuran | [PdCl₂(dppf)] | 83 | 98 | |
| 5-Chloro-2-bromofuran | [Pd(OAc)₂/XPhos] | 76 | 97 |
Iridium-Catalyzed Direct Borylation of 5-Chlorofuran
Direct C–H borylation using iridium catalysts offers a streamlined route to this compound, eliminating the need for pre-functionalized halide substrates. This method leverages the regioselective activation of the furan C–H bond at the 2-position.
Mechanistic Insights
The catalytic cycle involves the formation of an iridium tris(boryl) complex, [Ir(Bpin)₃(L)₂], which undergoes σ-bond metathesis with the furan substrate. The steric bulk of the ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine, dtbpy) directs borylation to the less hindered 2-position.
Optimized Protocol:
- Catalyst : [Ir(OMe)(cod)]₂ (2 mol%) with dtbpy (4 mol%)
- Reagent : HBpin (1.5 equiv)
- Conditions : Toluene, 100°C, 24 hours
Substrate Scope and Limitations
While effective for unsubstituted furans, the presence of electron-withdrawing groups (e.g., chlorine at C-5) reduces reaction rates due to decreased electron density at the borylation site. Modulating ligand electronics (e.g., using electron-deficient bipyridines) partially mitigates this issue, yielding the target compound in 60–68% yield (Table 2).
Table 2: Direct Borylation of 5-Chlorofuran
| Ligand | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| dtbpy | 100 | 24 | 65 |
| 4,4′-dimethoxybpy | 110 | 36 | 68 |
Lithiation-Boronation Strategy
The lithiation-boronation sequence provides an alternative pathway, particularly suitable for substrates sensitive to transition-metal catalysts. This two-step method involves generating a lithiated intermediate at the 2-position of 5-chlorofuran, followed by quenching with a boronate electrophile.
Stepwise Procedure
- Lithiation : Treatment of 5-chlorofuran with lithium diisopropylamide (LDA) in THF at −78°C generates the 2-lithio-5-chlorofuran intermediate.
- Boronation : Addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) at −78°C, followed by gradual warming to room temperature.
Challenges and Solutions
- Side Reactions : Competing protonation or dimerization of the lithio species necessitates strict temperature control.
- Electrophile Reactivity : Using triisopropyl borate (B(OiPr)₃) instead of pinacol boronic ester improves yields (72%) but requires subsequent transesterification with pinacol.
Table 3: Lithiation-Boronation Performance
| Electrophile | Temp (°C) | Yield (%) |
|---|---|---|
| B(OiPr)₃ | −78 to 25 | 72 |
| Pinacol boronic ester | −78 to 25 | 58 |
Comparative Analysis of Synthetic Routes
Each method exhibits distinct advantages and limitations:
- Palladium-Catalyzed Borylation : High yields and scalability but requires halogenated precursors.
- Iridium-Catalyzed Direct Borylation : Atom-economical but sensitive to substrate electronics.
- Lithiation-Boronation : Metal-free conditions but technically demanding.
Table 4: Method Comparison
| Method | Yield Range (%) | Purity (%) | Scalability |
|---|---|---|---|
| Palladium catalysis | 70–85 | 97–99 | Excellent |
| Iridium catalysis | 60–68 | 95–97 | Moderate |
| Lithiation-boronation | 58–72 | 90–95 | Limited |
Chemical Reactions Analysis
2-(5-Chlorofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily used in Suzuki-Miyaura cross-coupling reactions, which are a type of palladium-catalyzed carbon-carbon bond-forming reaction. This compound can undergo various types of reactions, including:
Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid.
Reduction: The furan ring can be reduced under specific conditions to yield tetrahydrofuran derivatives.
Substitution: The chlorine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(5-Chlorofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions. This makes it valuable in the development of pharmaceuticals, agrochemicals, and materials science.
Biology: The compound can be used to modify biomolecules, such as peptides and nucleotides, to study their functions and interactions.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components
Mechanism of Action
The primary mechanism of action for 2-(5-Chlorofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex with the boronate ester. This complex undergoes oxidative addition with an aryl or vinyl halide, followed by transmetalation and reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the boronate ester group, which facilitate the transfer of the organic moiety to the halide .
Comparison with Similar Compounds
Structural and Electronic Differences
The primary distinction between the target compound and its analogs lies in the heterocyclic substituent. Below is a comparative analysis of key derivatives:
Key Observations:
- Heterocyclic vs. Aromatic Substituents: Furan-based boronates (target compound) are less common than phenyl analogs but offer unique electronic profiles. The furan ring’s oxygen atom increases electron density compared to phenyl, but the Cl substituent counteracts this effect .
- Substituent Effects: Electron-withdrawing groups (Cl, F, I) improve oxidative stability but may slow transmetallation in cross-coupling. Electron-donating groups (MeO, benzyl) enhance reactivity .
Biological Activity
2-(5-Chlorofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of interest in medicinal chemistry and organic synthesis. Its unique structure enables various biological activities and applications in pharmaceuticals. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C12H14BClO2
- Molecular Weight : 307.504 g/mol
- CAS Number : 741709-67-1
- MDL Number : MFCD12923433
The biological activity of this compound is primarily attributed to its ability to act as a reagent in various chemical reactions. It serves as a ligand in cross-coupling reactions such as Suzuki-Miyaura and Negishi coupling, which are critical in synthesizing biologically active compounds.
Antimicrobial Activity
Studies have demonstrated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of dioxaborolanes have shown effectiveness against various bacterial strains. While specific data on the chlorinated derivative is limited, its structural analogs suggest potential antimicrobial activity.
Anticancer Properties
Research indicates that dioxaborolanes can interact with cellular pathways involved in cancer proliferation. For example:
- Case Study : A study on similar dioxaborolane compounds revealed their ability to inhibit cancer cell growth in vitro by inducing apoptosis in human cancer cell lines (e.g., breast and prostate cancer) .
Enzyme Inhibition
The dioxaborolane framework has been studied for its enzyme inhibition capabilities:
- Example : Inhibitors targeting certain kinases have been developed based on the dioxaborolane structure. These inhibitors can modulate signaling pathways critical for cancer progression .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Potential activity against bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits specific kinases involved in cancer |
Synthesis and Applications
The synthesis of this compound typically involves:
- Formation of the Dioxaborolane Ring : Using boronic acid derivatives.
- Chlorination : Introducing the chlorine atom at the furan ring.
- Purification : Utilizing chromatographic techniques to isolate the desired compound.
This compound has potential applications not only in synthetic chemistry but also as a precursor for developing new pharmaceuticals targeting various diseases.
Q & A
Q. Advanced
- HPLC : C18 column with acetonitrile/water (70:30) to achieve >98% purity; retention time ~8.2 min .
- Elemental Analysis : Carbon (theoretical: 56.3%; observed: 55.8–56.1%) confirms stoichiometry .
- Karl Fischer Titration : Moisture content <0.1% w/w ensures stability .
How does solubility vary across solvents, and what implications does this have for reaction design?
Q. Advanced
What role does the chlorofuran moiety play in materials science applications?
Advanced
The electron-withdrawing Cl and conjugated furan enhance:
- Charge Transport : In OLEDs, the compound improves hole mobility (μh = 0.12 cm²/V·s) .
- Polymer Stability : Incorporation into polyfluorenes reduces oxidative degradation (Td = 310°C vs. 280°C for non-halogenated analogs) .
How can computational modeling predict reactivity and optimize synthetic protocols?
Q. Advanced
- DFT Calculations : B3LYP/6-31G(d) models predict transition state energies for transmetallation (ΔG<sup>‡</sup> = 24.3 kcal/mol) .
- Molecular Dynamics : Simulate solvent effects (e.g., THF stabilizes boronate-Pd intermediates) .
- QSAR : Correlate substituent electronic parameters (Hammett σm) with coupling yields (R<sup>2</sup> = 0.89) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
